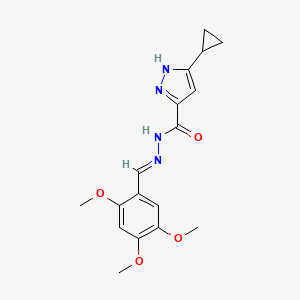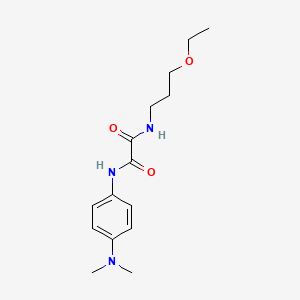
N1-(4-(dimethylamino)phenyl)-N2-(3-ethoxypropyl)oxalamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N1-(4-(dimethylamino)phenyl)-N2-(3-ethoxypropyl)oxalamide, also known as DDAO, is a fluorescent dye that is widely used in scientific research applications. It has a broad range of applications in biochemistry, cell biology, and medical research.
作用機序
N1-(4-(dimethylamino)phenyl)-N2-(3-ethoxypropyl)oxalamide is a fluorescent dye that emits light when excited by a specific wavelength of light. The mechanism of action of N1-(4-(dimethylamino)phenyl)-N2-(3-ethoxypropyl)oxalamide involves the transfer of energy from the excited state of the dye to an acceptor molecule, resulting in fluorescence emission. The fluorescence emission can be detected and measured using various instruments such as microscopes and spectrophotometers.
Biochemical and Physiological Effects:
N1-(4-(dimethylamino)phenyl)-N2-(3-ethoxypropyl)oxalamide has minimal biochemical and physiological effects on cells and tissues, making it an ideal fluorescent probe for in vitro and in vivo studies. It is non-toxic and does not interfere with cellular processes or alter cellular function. N1-(4-(dimethylamino)phenyl)-N2-(3-ethoxypropyl)oxalamide is also stable under a wide range of experimental conditions, making it a reliable tool for scientific research.
実験室実験の利点と制限
One of the main advantages of N1-(4-(dimethylamino)phenyl)-N2-(3-ethoxypropyl)oxalamide is its high sensitivity and stability, which allows for accurate and reliable measurements. It is also relatively easy to use and can be incorporated into a wide range of experimental protocols. However, N1-(4-(dimethylamino)phenyl)-N2-(3-ethoxypropyl)oxalamide has some limitations, including its limited excitation and emission wavelengths, which may limit its application in certain experiments. It is also relatively expensive compared to other fluorescent dyes.
将来の方向性
There are several future directions for the use of N1-(4-(dimethylamino)phenyl)-N2-(3-ethoxypropyl)oxalamide in scientific research. One potential direction is the development of new derivatives of N1-(4-(dimethylamino)phenyl)-N2-(3-ethoxypropyl)oxalamide with improved properties such as increased sensitivity and broader excitation and emission wavelengths. Another direction is the application of N1-(4-(dimethylamino)phenyl)-N2-(3-ethoxypropyl)oxalamide in new areas of research such as drug discovery and development, where it can be used to study the interaction between drugs and their targets. Overall, N1-(4-(dimethylamino)phenyl)-N2-(3-ethoxypropyl)oxalamide has great potential for advancing scientific research in a wide range of fields.
合成法
N1-(4-(dimethylamino)phenyl)-N2-(3-ethoxypropyl)oxalamide can be synthesized by reacting 4-(dimethylamino)aniline with 3-ethoxypropionyl chloride in the presence of triethylamine. The resulting product is then treated with oxalyl chloride to form N1-(4-(dimethylamino)phenyl)-N2-(3-ethoxypropyl)oxalamide. The synthesis process is relatively simple and can be completed in a few steps.
科学的研究の応用
N1-(4-(dimethylamino)phenyl)-N2-(3-ethoxypropyl)oxalamide is widely used in scientific research applications due to its high sensitivity and stability. It is commonly used as a fluorescent probe to study various biological processes such as protein-protein interactions, enzyme activity, and intracellular signaling pathways. N1-(4-(dimethylamino)phenyl)-N2-(3-ethoxypropyl)oxalamide can also be used to label cells and tissues for imaging studies.
特性
IUPAC Name |
N'-[4-(dimethylamino)phenyl]-N-(3-ethoxypropyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N3O3/c1-4-21-11-5-10-16-14(19)15(20)17-12-6-8-13(9-7-12)18(2)3/h6-9H,4-5,10-11H2,1-3H3,(H,16,19)(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHJHBGRCPDRUJW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCCNC(=O)C(=O)NC1=CC=C(C=C1)N(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(4-(dimethylamino)phenyl)-N2-(3-ethoxypropyl)oxalamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



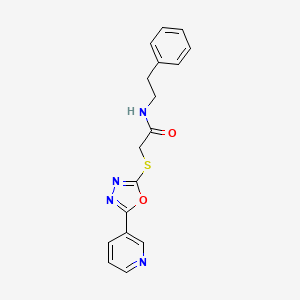
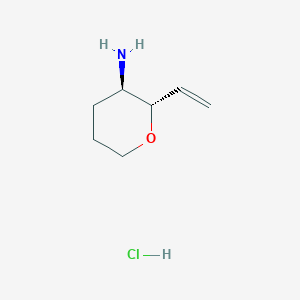
![N-(2-(dimethylamino)ethyl)-N-(5-methoxybenzo[d]thiazol-2-yl)cinnamamide hydrochloride](/img/structure/B2924995.png)
![Methyl 2-oxa-5-azabicyclo[2.2.1]heptane-4-carboxylate hydrochloride](/img/structure/B2924996.png)
![1-(4-((1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)-3-(phenylthio)propan-1-one oxalate](/img/structure/B2924999.png)

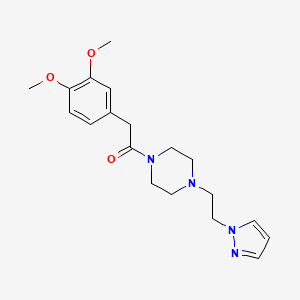
![N~2~-methyl-N~4~-[(pyrimidin-2-yl)methyl]-5-(quinolin-6-yl)-7H-pyrrolo[2,3-d]pyrimidine-2,4-diamine](/img/structure/B2925002.png)
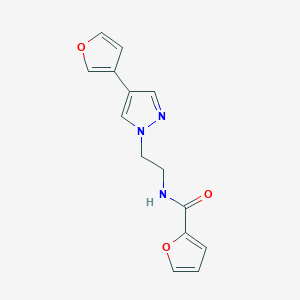
![N-[2-(5-Azaspiro[2.5]octan-5-yl)-2-oxoethyl]-N-ethylprop-2-enamide](/img/structure/B2925006.png)
![N-(1-cyano-1,2-dimethylpropyl)-2-{[(5-fluoro-2-methoxyphenyl)methyl]sulfanyl}acetamide](/img/structure/B2925007.png)
